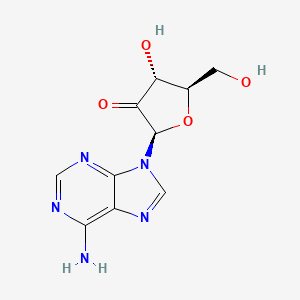
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by a purine base (adenine) attached to a ribose sugar molecule. Nucleoside analogs are significant in various biological processes and have applications in medical and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one typically involves the following steps:
Glycosylation Reaction: The purine base (adenine) is glycosylated with a protected ribose derivative under acidic conditions.
Deprotection: The protecting groups on the ribose are removed under mild conditions to yield the desired nucleoside.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes:
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized compound.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy ensure the compound’s purity and structural integrity.
化学反应分析
Types of Reactions
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Adenine derivatives with oxidized ribose.
Reduction Products: Deoxyadenosine analogs.
Substitution Products: N-alkylated or N-acylated adenine derivatives.
科学研究应用
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This interference can inhibit viral replication and cancer cell proliferation.
相似化合物的比较
Similar Compounds
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Adenosine: Contains a hydroxyl group at the 2’ position but lacks modifications at other positions.
Vidarabine: An antiviral nucleoside analog with a similar structure but different stereochemistry.
Uniqueness
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is unique due to its specific stereochemistry and hydroxyl group modifications, which confer distinct biological properties and potential therapeutic applications.
属性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC 名称 |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1 |
InChI 键 |
ZKZUACIRGMNHKU-FAWMWEEZSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)[C@@H]([C@H](O3)CO)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

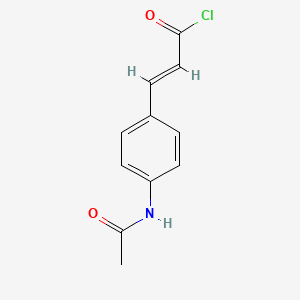
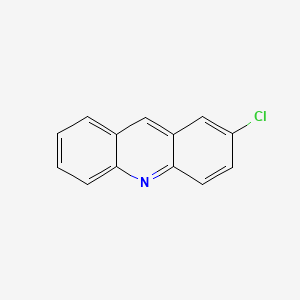
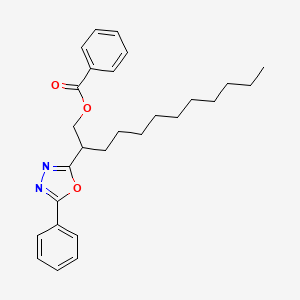
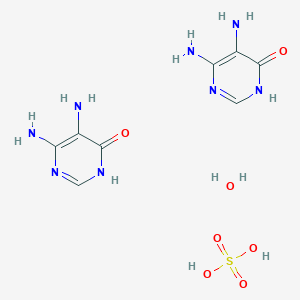
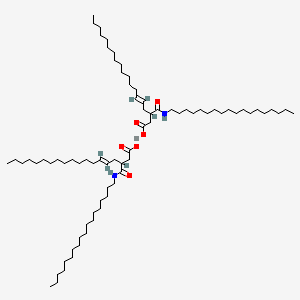
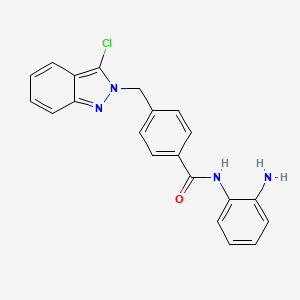


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
